4-Amino-2-bromopyridine

Vue d'ensemble

Description

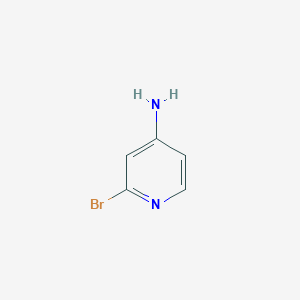

4-Amino-2-bromopyridine is an organic compound with the molecular formula C5H5BrN2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of an amino group (-NH2) at the fourth position and a bromine atom at the second position on the pyridine ring. It appears as a yellow or pale yellow solid and is commonly used as an intermediate in organic synthesis .

Applications De Recherche Scientifique

4-Amino-2-bromopyridine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of biological systems, particularly in the synthesis of biologically active molecules.

Medicine: this compound is used in the development of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

Target of Action

4-Amino-2-bromopyridine is a common intermediate in organic synthesis . The pyridine unit is often found in bioactive molecules, making this compound frequently used in the modification and derivatization reactions of drug molecules and bioactive molecules .

Mode of Action

The bromine unit in the structure of this compound can be converted into an aryl group through Suzuki coupling . It can also be transformed into a boron unit through boronization reactions, followed by a series of boron transformations . The amino group on the pyridine ring is often used to form amide bonds, connecting the pyridine molecule to drug molecules and bioactive molecules .

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in water , which could potentially affect its bioavailability and distribution in the body.

Action Environment

This compound is a halogenated heterocyclic organic compound, and it poses a significant hazard to the aquatic environment . . This suggests that environmental factors could significantly influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

The bromine unit in the structure of 4-Amino-2-bromopyridine can be converted to a phenyl group through Suzuki coupling, or it can be converted to a boron unit through boronation, followed by a series of boron transformations . The amino group on the pyridine ring is often used to form amide bonds to connect the pyridine molecule to drug molecules and bioactive molecules .

Molecular Mechanism

It is known that the compound can interact with various biomolecules through its amino and bromine groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromopyridine typically involves the reduction of 2-bromo-4-nitropyridine. Two common methods for this reduction are:

-

Iron Powder and Acetic Acid Reduction: : In this method, 2-bromo-4-nitropyridine is treated with iron powder in the presence of acetic acid. The reaction is carried out at high temperatures, and the nitro group is reduced to an amino group. After the reaction, the pH of the mixture is adjusted to release the target compound from its salt form .

-

Magnesium Powder and Titanium Tetrachloride Reduction: : This method involves the use of magnesium powder and titanium tetrachloride as reducing agents. The reaction conditions are generally milder compared to the iron powder method, but the use of titanium tetrachloride adds complexity to the process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The iron powder and acetic acid method is often preferred due to its simplicity and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-2-bromopyridine undergoes various chemical reactions, including:

-

Substitution Reactions: : The bromine atom in this compound can be substituted with other groups through reactions such as Suzuki-Miyaura coupling. This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds .

-

Reduction Reactions: : The amino group can be further reduced or modified to form different derivatives. Common reducing agents include hydrogen gas and metal catalysts .

-

Oxidation Reactions: : The amino group can be oxidized to form nitro or other oxidized derivatives. Oxidizing agents such as potassium permanganate or hydrogen peroxide are typically used .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, boron reagents, and base (e.g., potassium carbonate) in an organic solvent (e.g., toluene) under inert atmosphere.

Reduction: Hydrogen gas with metal catalysts (e.g., palladium on carbon) under high pressure.

Oxidation: Potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

Major Products

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-4-bromopyridine: Similar structure but with the amino and bromine groups reversed.

4-Amino-3-bromopyridine: Another isomer with the bromine atom at the third position.

2-Bromo-4-nitropyridine: Precursor to 4-Amino-2-bromopyridine, used in similar synthetic applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which allows for selective reactions and modifications. Its combination of an amino group and a bromine atom on the pyridine ring provides versatility in synthetic applications, making it a valuable intermediate in various fields .

Activité Biologique

4-Amino-2-bromopyridine is a pyridine derivative that has garnered attention due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This compound serves as a precursor for various derivatives, which are explored for their potential therapeutic applications.

This compound has the following chemical structure:

- Molecular Formula : CHBrN

- Molecular Weight : 173.01 g/mol

- CAS Number : 84249-14-9

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of 2-aminopyridines, including those with bromine substitutions, showed enhanced antimicrobial properties.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 39 ± 0.000 |

| Bacillus subtilis | 39 ± 0.000 |

| Listeria monocytogenes | 156 ± 0.000 |

| Enterococcus faecalis | 78 ± 0.000 |

These results suggest that the introduction of substituents like bromine can enhance the activity of the parent compound against specific bacterial strains .

Anticancer Potential

This compound and its derivatives have been evaluated for anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

A notable case study involved the synthesis of various derivatives that displayed selective cytotoxicity against cancer cells while sparing normal cells. The structure-activity relationship (SAR) analysis revealed that modifications at the amino and bromine positions significantly influenced the anticancer activity .

Anti-inflammatory Effects

In addition to its antibacterial and anticancer properties, this compound has been studied for its anti-inflammatory effects. Experimental models have shown that this compound can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound's ability to disrupt bacterial cell membranes contributes to its antibacterial activity. The positive charge associated with certain derivatives may enhance their interaction with negatively charged bacterial membranes, leading to increased permeability and cell lysis .

Case Studies

- Antibacterial Study : A recent study evaluated the antibacterial efficacy of various substituted pyridine derivatives against multi-drug resistant strains of bacteria. Compounds similar to this compound were among those tested, showing promising results in inhibiting growth and biofilm formation .

- Anticancer Research : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth in a dose-dependent manner, with further studies needed to explore the underlying molecular pathways involved .

Propriétés

IUPAC Name |

2-bromopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTGEMWEXKBWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323696 | |

| Record name | 4-Amino-2-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7598-35-8 | |

| Record name | 7598-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and spectroscopic data for 4-Amino-2-bromopyridine?

A1: this compound (CAS Number: 13684-68-2) has the molecular formula C5H5BrN2 and a molecular weight of 173.01 g/mol [, ]. Spectroscopic characterization, including FTIR and FT-Raman, has been performed to analyze its vibrational frequencies and elucidate its structure. These analyses were supported by Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-311G(2df,2p) basis set [, ].

Q2: How does this compound perform as a substrate in Palladium-catalyzed Suzuki reactions?

A2: this compound acts as a suitable substrate in Palladium-catalyzed Suzuki reactions with phenylboronic acid in aqueous media [, ]. Notably, high yields can be achieved even without added base or ligand. Studies indicate that the reaction proceeds under acidic conditions, with the substrate itself potentially acting as a ligand in the catalytic cycle []. Reaction parameters like temperature, pH, and catalyst loading significantly influence the yield and require optimization for each specific substrate.

Q3: Are there any interesting material properties associated with this compound?

A3: this compound, when incorporated into specific salts, exhibits intriguing ferroelectric properties and displays ultrahigh Second-Harmonic Generation (SHG) activity []. For instance, (4-amino-2-bromopyridinium)(this compound)tetrafluoroborate (1) possesses a remarkable SHG coefficient, significantly surpassing that of KDP (potassium dihydrogen phosphate), a standard material for nonlinear optics []. These findings highlight the potential of this compound-based materials for applications in nonlinear optical devices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.